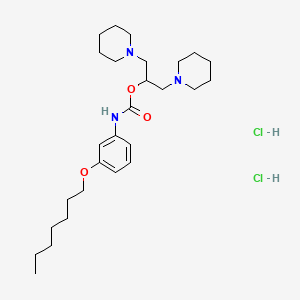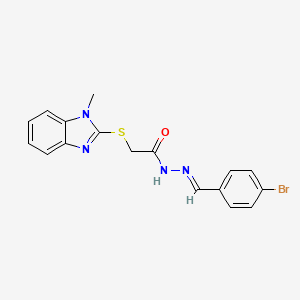![molecular formula C26H27N3O2S2 B11976687 (5Z)-3-butyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976687.png)
(5Z)-3-butyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-3-butyl-5-{[3-(4-éthoxy-2-méthylphényl)-1-phényl-1H-pyrazol-4-yl]méthylène}-2-thioxo-1,3-thiazolidin-4-one est un composé organique synthétique qui appartient à la classe des thiazolidinones.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (5Z)-3-butyl-5-{[3-(4-éthoxy-2-méthylphényl)-1-phényl-1H-pyrazol-4-yl]méthylène}-2-thioxo-1,3-thiazolidin-4-one implique généralement la condensation d’un dérivé de thiazolidinone avec un aldéhyde ou une cétone appropriés. La réaction est souvent effectuée en présence d’une base telle que l’hydroxyde de sodium ou le carbonate de potassium, et le mélange réactionnel est généralement chauffé pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés impliquent souvent des voies de synthèse similaires, mais sont adaptées pour traiter des quantités plus importantes. L’utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer l’efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, généralement en présence d’agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d’autres groupes dans des conditions spécifiques.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, permanganate de potassium et autres agents oxydants.
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium et autres agents réducteurs.
Substitution : Divers nucléophiles et électrophiles dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Chimie
En chimie, (5Z)-3-butyl-5-{[3-(4-éthoxy-2-méthylphényl)-1-phényl-1H-pyrazol-4-yl]méthylène}-2-thioxo-1,3-thiazolidin-4-one est étudié pour son potentiel en tant que bloc de construction pour des molécules plus complexes. Sa structure unique permet diverses modifications chimiques, ce qui en fait un intermédiaire précieux en chimie organique synthétique.
Biologie
Biologiquement, les dérivés de thiazolidinone ont été étudiés pour leurs propriétés antimicrobiennes, antifongiques et antivirales. Le composé peut présenter des activités similaires, ce qui en fait un candidat pour des études biologiques plus approfondies.
Médecine
En médecine, des composés comme le (5Z)-3-butyl-5-{[3-(4-éthoxy-2-méthylphényl)-1-phényl-1H-pyrazol-4-yl]méthylène}-2-thioxo-1,3-thiazolidin-4-one sont explorés pour leurs effets thérapeutiques potentiels. Ils peuvent agir comme des inhibiteurs d’enzymes ou de récepteurs spécifiques, contribuant à leurs propriétés médicinales.
Industrie
Industriellement, ces composés peuvent être utilisés dans le développement de nouveaux matériaux, produits agrochimiques et pharmaceutiques. Leurs propriétés chimiques polyvalentes les rendent adaptés à diverses applications industrielles.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5Z)-3-butyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, thiazolidinone derivatives have been investigated for their antimicrobial, antifungal, and antiviral properties. The compound may exhibit similar activities, making it a candidate for further biological studies.
Medicine
In medicine, compounds like this compound are explored for their potential therapeutic effects. They may act as inhibitors of specific enzymes or receptors, contributing to their medicinal properties.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their versatile chemical properties make them suitable for various industrial applications.
Mécanisme D'action
Le mécanisme d’action du (5Z)-3-butyl-5-{[3-(4-éthoxy-2-méthylphényl)-1-phényl-1H-pyrazol-4-yl]méthylène}-2-thioxo-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines qui jouent un rôle dans les processus biologiques. La structure du composé lui permet de se lier à ces cibles, modulant leur activité et entraînant divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Thiazolidinediones : Connues pour leurs propriétés antidiabétiques.
Pyrazoles : Étudiés pour leurs effets anti-inflammatoires et analgésiques.
Thiazolidinones : Étudiées pour leurs activités antimicrobiennes et anticancéreuses.
Unicité
Ce qui distingue le (5Z)-3-butyl-5-{[3-(4-éthoxy-2-méthylphényl)-1-phényl-1H-pyrazol-4-yl]méthylène}-2-thioxo-1,3-thiazolidin-4-one, c’est sa combinaison unique de groupes fonctionnels, qui peut conférer des activités biologiques et une réactivité chimique distinctes. Cette unicité en fait un composé précieux pour des recherches et des développements ultérieurs.
Propriétés
Formule moléculaire |
C26H27N3O2S2 |
|---|---|
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
(5Z)-3-butyl-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N3O2S2/c1-4-6-14-28-25(30)23(33-26(28)32)16-19-17-29(20-10-8-7-9-11-20)27-24(19)22-13-12-21(31-5-2)15-18(22)3/h7-13,15-17H,4-6,14H2,1-3H3/b23-16- |
Clé InChI |
SHZQDWXMIAJDOS-KQWNVCNZSA-N |
SMILES isomérique |
CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OCC)C)C4=CC=CC=C4)/SC1=S |
SMILES canonique |
CCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OCC)C)C4=CC=CC=C4)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methylbenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11976606.png)
![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11976618.png)
![N-[4-[[1-(2-methylphenyl)-2H-imidazo[4,5-b]quinoxalin-3-yl]sulfonyl]phenyl]acetamide](/img/structure/B11976624.png)
![(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-5-(4-methylbenzyl)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11976636.png)

![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methoxyphenyl)acetamide](/img/structure/B11976641.png)
![4-{(E)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B11976656.png)
![9-Chloro-2-(3-methoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11976662.png)

![methyl (2Z)-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976664.png)
![2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone](/img/structure/B11976665.png)
![2-chloro-6,7-bis(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11976671.png)
![2-methoxy-4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenyl acetate](/img/structure/B11976675.png)
![2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}-N'-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11976676.png)
